2-(Morpholin-4-yl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is a complex organic compound featuring a morpholine ring, a phenyl group substituted with a tetramethyl-1,3,2-dioxaborolane moiety, and an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-yl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one typically involves the following steps:
Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolane moiety is introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated phenyl compound in the presence of a palladium catalyst and a base.
Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the ethanone precursor is replaced by morpholine under basic conditions.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts and reagents to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting the ethanone to an alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated phenyl derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug discovery due to its structural features that may interact with biological targets.
- Investigated for its role in enzyme inhibition and receptor modulation.
Industry:
- Utilized in the development of advanced materials, including polymers and electronic materials.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the boronate ester can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
2-(Piperidin-4-yl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one: Similar structure but with a piperidine ring instead of morpholine.
2-(Morpholin-4-yl)-1-[4-(phenyl)phenyl]ethan-1-one: Lacks the boronate ester moiety.
Uniqueness:
- The presence of the tetramethyl-1,3,2-dioxaborolane moiety makes it unique for applications involving boron chemistry.
- The combination of morpholine and boronate ester functionalities provides a versatile scaffold for diverse chemical transformations and biological interactions.
This compound’s unique structure and reactivity profile make it a valuable entity in various fields of scientific research and industrial applications
Properties
IUPAC Name |
2-morpholin-4-yl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)15-7-5-14(6-8-15)16(21)13-20-9-11-22-12-10-20/h5-8H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJBFRFWVNDUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.